Quinolinic acid-d3

Quantitative Bioanalysis LC-MS/MS Method Validation Kynurenine Pathway Metabolomics

Quinolinic acid-d3 is the +3 Da deuterated internal standard for LC-MS/MS quantification of quinolinic acid in complex biological matrices. Unlike unlabeled quinolinic acid—which co-elutes with the endogenous analyte—quinolinic acid-d3 provides unambiguous mass resolution (m/z 283→81), correcting for matrix effects and sample preparation losses. ISO 17034-certified metrological traceability supports GLP bioanalytical method validation. Non-exchangeable ring deuteration ensures stable performance across large clinical cohorts. Three-year powder stability at -20°C enables single-lot procurement for multi-year studies, eliminating cross-validation of multiple internal standard lots.

Molecular Formula C7H5NO4
Molecular Weight 170.14 g/mol
CAS No. 138946-42-6
Cat. No. B585567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolinic acid-d3
CAS138946-42-6
SynonymsQuinolinic Acid;  Pyridine-2,3-dicarboxylic Acid;  Pyridin-2,3-dicarbonsaeure;  NSC 13127;  NSC 18836;  NSC 403247; 
Molecular FormulaC7H5NO4
Molecular Weight170.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D
InChIKeyGJAWHXHKYYXBSV-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolinic Acid-d3 (CAS 138946-42-6): A Stable Isotope-Labeled Internal Standard for Precise Quantification of the Neuroactive Metabolite Quinolinic Acid


Quinolinic acid-d3 (CAS 138946-42-6), also known as 2,3-pyridinedicarboxylic acid-d3, is the deuterium-labeled isotopologue of the endogenous neuroactive metabolite quinolinic acid. The compound carries three deuterium atoms substituted for hydrogen at the 4, 5, and 6 positions of the pyridine ring, resulting in a molecular formula of C7H2D3NO4 and a molecular weight of 170.14 g/mol . This +3 Da mass difference enables clear chromatographic and mass spectrometric differentiation from unlabeled quinolinic acid (167.12 g/mol), making it an essential internal standard for accurate quantification of quinolinic acid in complex biological matrices using LC-MS/MS and GC-MS workflows .

Why Unlabeled Quinolinic Acid Cannot Substitute for Quinolinic Acid-d3 in Quantitative Analytical Workflows


In quantitative LC-MS/MS and GC-MS analyses of endogenous quinolinic acid in biological specimens (e.g., serum, CSF, plasma, tissue extracts), direct use of unlabeled quinolinic acid (CAS 89-00-9) as a calibrant or internal standard is fundamentally unsuitable. Unlabeled quinolinic acid is chromatographically and spectrometrically indistinguishable from the endogenous analyte, rendering it incapable of correcting for matrix-dependent ion suppression/enhancement, sample preparation losses, or instrument drift [1]. The deuterium labeling of quinolinic acid-d3 introduces a +3 Da mass shift that permits simultaneous yet distinct detection of both the analyte and the internal standard within the same chromatographic run . Substituting a structural analog (e.g., picolinic acid) or an alternative isotope-labeled compound (e.g., 18O-quinolinic acid) introduces differential extraction recovery, chromatographic retention behavior, and ionization efficiency that can propagate systematic quantification errors exceeding 15-20% in complex biological matrices [2].

Quantitative Evidence: Differentiation of Quinolinic Acid-d3 from Alternative Labeled and Unlabeled Standards


Isotopic Purity of 99.90% Enables Accurate Quantification in Biological Matrices

Quinolinic acid-d3 exhibits a chemical purity of 99.90% by HPLC . This level of purity is directly comparable to high-grade unlabeled quinolinic acid analytical standards, which typically range from 99.0% to 99.2% . High chemical purity minimizes the risk of unlabeled quinolinic acid contamination in the internal standard preparation, which would otherwise cause positive bias in endogenous concentration measurements, particularly at low-abundance quantification limits. For context, a 1% contamination of unlabeled quinolinic acid in a 10 µM internal standard spike would generate a 0.1 µM false-positive signal, potentially exceeding the endogenous concentration range observed in healthy human CSF (0.01-0.05 µM).

Quantitative Bioanalysis LC-MS/MS Method Validation Kynurenine Pathway Metabolomics

+3 Da Mass Shift Provides Resolution from Endogenous Analyte in LC-MS/MS

Quinolinic acid-d3 produces a distinct MRM transition of m/z 283 → m/z 81, whereas unlabeled quinolinic acid transitions at m/z 280 → m/z 78 [1]. This +3 Da mass difference ensures baseline chromatographic and mass spectrometric separation between the internal standard and the endogenous analyte. Without this mass distinction, unlabeled quinolinic acid cannot be used as an internal standard because its signal would completely overlap with the endogenous analyte signal, making quantification impossible . Alternative labeling approaches, such as 18O-labeled quinolinic acid, introduce a +2 Da mass shift but are subject to back-exchange of oxygen atoms during sample derivatization, leading to isotopic dilution and compromised quantification accuracy [2].

Stable Isotope Dilution Assay Mass Spectrometry Neurochemistry

Certified Under ISO 17034: Metrological Traceability for Regulated Bioanalysis

Quinolinic acid-d3 is available as a certified reference material produced under ISO 17034 accreditation, which mandates rigorous characterization of homogeneity, stability, and metrological traceability . This certification provides documented uncertainty values and traceability to SI units, which are essential for compliance with GLP and GMP regulatory requirements in pharmaceutical and clinical research settings [1]. In contrast, many unlabeled quinolinic acid products are supplied with basic certificates of analysis lacking ISO 17034 accreditation, limiting their suitability for regulatory submissions or inter-laboratory harmonization. The ISO 17034 framework requires that reference materials undergo stability monitoring and homogeneity testing that generic analytical reagents do not receive.

Regulated Bioanalysis Quality Assurance Certified Reference Materials

Extended Powder Stability of 3 Years at -20°C Supports Multi-Year Study Continuity

Quinolinic acid-d3 powder exhibits validated stability of 3 years when stored at -20°C, and 2 years at 4°C, as documented in vendor stability studies . This extended shelf life supports longitudinal cohort studies and multi-year clinical trial protocols where consistent internal standard performance is required across extended analytical batches. In contrast, stock solutions of unlabeled quinolinic acid are typically recommended for use within 1 month when stored at -20°C due to potential degradation or microbial growth in aqueous media [1]. The deuterium substitution in quinolinic acid-d3 does not alter the core chemical stability of the pyridine-2,3-dicarboxylic acid scaffold, but the compound's defined stability parameters enable laboratories to procure bulk quantities for long-term assay standardization without repeated lot-to-lot requalification.

Analytical Reference Material Storage Longitudinal Studies Laboratory Procurement

Deuterium Labeling Positioned at Non-Exchangeable Ring Sites Eliminates Hydrogen-Deuterium Back-Exchange

The three deuterium atoms in quinolinic acid-d3 are covalently bound to the 4, 5, and 6 carbon positions of the pyridine ring, not to exchangeable carboxylic acid protons . This structural feature ensures that the isotopic label remains intact during aqueous sample preparation, pH adjustment, and derivatization steps that would otherwise strip deuterium from exchangeable positions (e.g., -OD groups). In contrast, deuterium labeling on exchangeable functional groups (e.g., hydroxyl or amine protons) is susceptible to rapid hydrogen-deuterium back-exchange in protic solvents, which degrades the mass difference between analyte and internal standard and compromises quantification accuracy . The ring-deuterated design of quinolinic acid-d3 provides stable isotopic enrichment regardless of sample matrix conditions.

Stable Isotope Integrity Sample Preparation Method Robustness

High-Value Application Scenarios for Quinolinic Acid-d3 Based on Verified Differential Evidence


Regulated Bioanalysis of Quinolinic Acid in Clinical Trial Plasma and CSF Samples

In pharmaceutical clinical trials investigating kynurenine pathway modulation in neurodegenerative or neuroinflammatory indications, accurate quantification of quinolinic acid in patient plasma and CSF is essential. The ISO 17034-certified quinolinic acid-d3 provides the metrological traceability and documented uncertainty required for GLP-compliant bioanalytical method validation and regulatory submission [1]. The non-exchangeable ring deuteration ensures stable internal standard performance across thousands of clinical samples processed over extended analytical campaigns, while the 99.90% purity minimizes false-positive bias at the low endogenous concentrations (0.01-0.05 µM) characteristic of healthy CSF .

Longitudinal Cohort Studies Requiring Multi-Year Analytical Consistency

For multi-year epidemiological studies tracking quinolinic acid as a biomarker of immune activation or neuroinflammation, analytical consistency across time is paramount. The documented 3-year powder stability of quinolinic acid-d3 at -20°C enables laboratories to procure a single bulk lot sufficient to complete the entire study duration without introducing lot-to-lot variability [1]. This procurement strategy eliminates the need for costly and time-consuming cross-validation of multiple internal standard lots, which would otherwise be required if using unlabeled quinolinic acid solutions with shorter practical shelf-life .

High-Throughput Metabolomics Core Facility Standardization

Metabolomics core facilities supporting multiple investigator-initiated studies on tryptophan-kynurenine-NAD+ pathway metabolism benefit from standardizing on a single, well-characterized internal standard for quinolinic acid quantification. The distinct +3 Da mass shift of quinolinic acid-d3 (m/z 283 → m/z 81) provides unambiguous separation from the endogenous analyte across diverse biological matrices including serum, CSF, brain tissue homogenates, and cell culture supernatants [1]. The availability of ISO 17034-certified material ensures that data generated across different user projects can be harmonized and compared with confidence, supporting meta-analyses and cross-study validation .

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